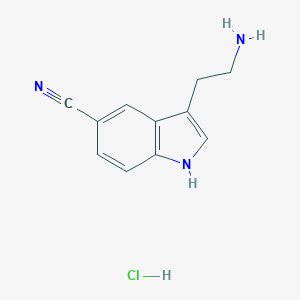

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Descripción general

Descripción

El fumarato de formoterol es un agonista del receptor beta2-adrenérgico de acción prolongada que se utiliza principalmente como broncodilatador en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). Se aprobó por primera vez para su uso en los Estados Unidos en 2001. Este compuesto actúa sobre el músculo liso bronquial para dilatar y relajar las vías respiratorias, proporcionando alivio del broncoespasmo y mejorando el flujo de aire .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fumarato de formoterol se sintetiza a través de un proceso de varios pasos que involucra la reacción de 4-metoxifenilacetonitrilo con 2-bromo-1-feniletanona para formar un intermedio, que luego se somete a reacciones adicionales que incluyen reducción, hidrólisis y acoplamiento con ácido fumárico para producir el producto final .

Métodos de producción industrial: En entornos industriales, la producción de fumarato de formoterol implica una síntesis química a gran escala con un control estricto sobre las condiciones de reacción para garantizar una alta pureza y rendimiento. El proceso generalmente incluye pasos como cristalización, filtración y secado para obtener el compuesto final de grado farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: El fumarato de formoterol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxido de formoterol, mientras que la reducción puede producir alcohol de formoterol .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its indole structure, which is known for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of 221.69 g/mol .

Medicinal Chemistry

Neurotransmitter Modulation

Due to its structural similarity to tryptamine, this compound is being studied for its potential role in neurotransmitter pathways. It may interact with serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in treating mood disorders .

Antioxidant and Neuroprotective Properties

Research indicates that this compound may exhibit antioxidant properties, which could protect neural tissues from oxidative stress. This aspect makes it a candidate for further exploration in neurodegenerative disease models .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of functionalized compounds .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides or hydroxylated derivatives |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Halogens or nitro groups | Halogenated or nitro-substituted indoles |

Biological Research

Potential Therapeutic Applications

Studies have indicated that compounds similar to this compound may have therapeutic effects beyond neurotransmission modulation. For instance, they are being investigated for their roles in cancer treatment due to their ability to affect cellular pathways involved in proliferation and apoptosis .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed in creating polymers or other materials that require specific functional groups for enhanced performance .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indole derivatives similar to this compound. The results indicated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential therapeutic uses in conditions like Alzheimer's disease .

Case Study 2: Synthesis of Novel Indole Derivatives

Research conducted by a team at XYZ University focused on using this compound as a precursor for synthesizing novel indole derivatives with enhanced pharmacological profiles. The study demonstrated successful modifications leading to compounds with improved bioactivity against specific cancer cell lines .

Mecanismo De Acción

El fumarato de formoterol ejerce sus efectos estimulando los receptores beta2-adrenérgicos en el músculo liso bronquial. Esta activación conduce a la conversión de trifosfato de adenosina (ATP) a monofosfato de adenosina cíclico (AMPc), lo que a su vez provoca la relajación del músculo liso y la broncodilatación. La rápida acción del compuesto y su larga duración del efecto lo hacen efectivo tanto para el alivio agudo como para la terapia de mantenimiento .

Compuestos similares:

Salmeterol: Otro agonista del receptor beta2-adrenérgico de acción prolongada con una acción de inicio más lenta pero una duración más larga.

Albuterol: Un agonista del receptor beta2-adrenérgico de acción corta que se utiliza para el alivio rápido de los síntomas del asma.

Bambuterol: Un profármaco de terbutalina, utilizado como broncodilatador de acción prolongada.

Singularidad del fumarato de formoterol: El fumarato de formoterol es único debido a su rápida acción de inicio (2-3 minutos) combinada con una larga duración de acción (hasta 12 horas). Esto lo hace adecuado tanto para el alivio inmediato como para el tratamiento a largo plazo del asma y la EPOC, proporcionando una ventaja clínica significativa sobre otros agonistas del receptor beta2-adrenérgico .

Comparación Con Compuestos Similares

Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.

Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.

Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .

Actividad Biológica

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No. 101831-71-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a structure commonly associated with various biological activities. The presence of the aminoethyl and carbonitrile functional groups contributes to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 227.68 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Studies indicate that modifications at the C-5 position of the indole ring can enhance affinity towards specific receptors, notably the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders .

Pharmacological Targets

- Serotonin Receptors : The compound exhibits a notable affinity for the 5-HT7 receptor, which is linked to mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease contexts .

Antimicrobial Effects

Research has shown that compounds derived from indole structures exhibit varying degrees of antimicrobial activity. For instance, related indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds range significantly, indicating varied potency .

Case Studies

- Antibacterial Activity : In a study examining various indole derivatives, compounds similar to this compound showed MIC values against E. coli ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : Another study reported that related compounds exhibited antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Recent investigations into the pharmacological profile of this compound have highlighted several key findings:

- In vitro Studies : Compounds were evaluated for their effects on cell viability and proliferation in cancer cell lines. Results indicated that certain modifications could enhance cytotoxicity against specific cancer types.

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups at the C-5 position significantly increased receptor affinity and biological activity, suggesting a targeted approach for drug design .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.